molecular formula C15H16N4O2 B8522317 Piperazine,1-(4-nitrophenyl)-4-(4-pyridinyl)-

Piperazine,1-(4-nitrophenyl)-4-(4-pyridinyl)-

Cat. No.: B8522317
M. Wt: 284.31 g/mol
InChI Key: PDPKKGUSHFEBDZ-UHFFFAOYSA-N
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Description

Piperazine,1-(4-nitrophenyl)-4-(4-pyridinyl)- is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine,1-(4-nitrophenyl)-4-(4-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine,1-(4-nitrophenyl)-4-(4-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

1-(4-nitrophenyl)-4-pyridin-4-ylpiperazine

InChI

InChI=1S/C15H16N4O2/c20-19(21)15-3-1-13(2-4-15)17-9-11-18(12-10-17)14-5-7-16-8-6-14/h1-8H,9-12H2

InChI Key

PDPKKGUSHFEBDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (0.5 g) (45-55% dispersion in oil was added to a solution of 1-(4-pyridyl)piperazine (0.9 g) in dry dimethylformamide (10 ml) at ambient temperature and stirred for 30 minutes. After this time, 4-fluoronitrobenzene (0.65 ml) was added slowly and the temperature raised to 70° C. The mixture was maintained at this temperature for 2 hours. The reaction mixture was then quenched by pouring into water and acidifying with aq 2N HCl solution to pH 1. The acidic layer was washed with diethyl ether and then basified with aq 2N.NaOH solution. The resulting precipitate was filtered, washed with water, dissolved in methanol, filtered through phase separator paper and evaporated to dryness. The resulting crude material was recrystallised from methanol/ether to give 1-(4-pyridyl)-4-(4nitrophenyl)piperazine (0.64 g) as an oil, NMR: (CDCl3) 3.61(q,8H), 6.58(d,2H), 6.81(d,2H), 8.16(d,2H), 8.33(bs,2H); MS: m/z 285 (MH)+.
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0.5 g
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0.9 g
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10 mL
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0.65 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 4-fluoronitrobenzene (7.05 g), 4-pyridylpiperazine (8.15 g), anhydrous sodium bicarbonate (10.0 g) and dry N,N-dimethylformamide (100 ml) was heated under reflux with stirring for 3 hours and then cooled and poured into water. The solid was filtered off, washed with water and crystallised from ethanol to give 1-(4-nitrophenyl)-4-(4-pyridyl)piperazine (7.34 g), m.p. 213°-216° C. Further recrystallisation raised the m.p. to 219°-221° C. Found: C,63.76; H,5.85; N,19.96. C15H16N4O2 requires: C,63.36; H,5.67; N,19.71%.
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7.05 g
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8.15 g
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10 g
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100 mL
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